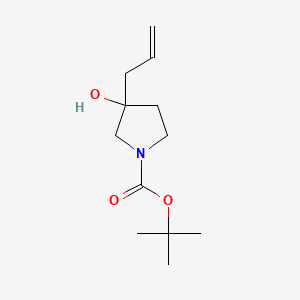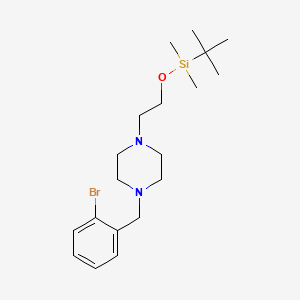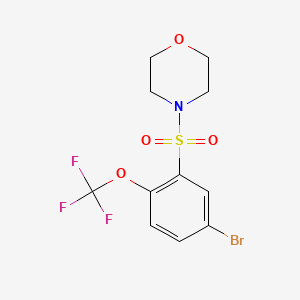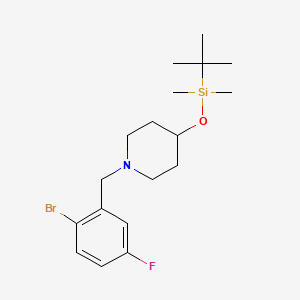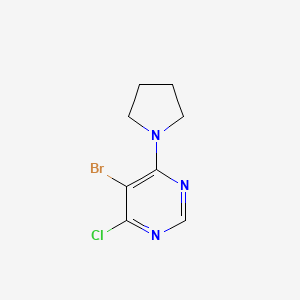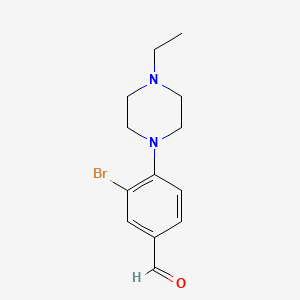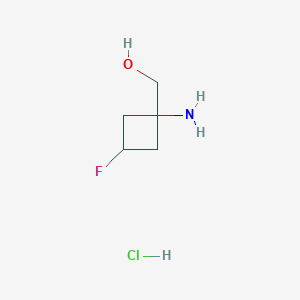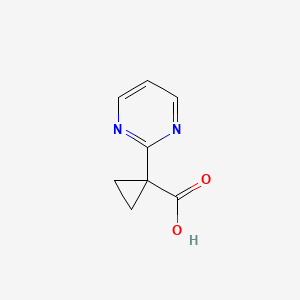
1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid
Descripción general
Descripción
1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid is a chemical compound with the CAS Number: 1427022-89-6 . It has a molecular weight of 164.16 and its IUPAC name is 1-(2-pyrimidinyl)cyclopropanecarboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2O2/c11-7(12)8(2-3-8)6-9-4-1-5-10-6/h1,4-5H,2-3H2,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed analysis of the molecular structure was not found in the search results.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid have been synthesized, showcasing the utility of cyclopropane rings in creating complex molecular structures. X-ray crystal structure analysis of these derivatives revealed unique geometric configurations and intermolecular hydrogen bonds, indicating the potential for diverse chemical applications (Cetina et al., 2004).
Biochemical and Biological Activities
- The enzyme 1-aminocyclopropane-1-carboxylic acid deaminase (ACCD), which catalyzes the cleavage of the cyclopropane ring of ACC, providing insights into a unique PLP-dependent reaction mechanism. This enzyme is of significant interest for its role in ethylene biosynthesis in plants, offering a potential target for agricultural biotechnology applications (Thibodeaux & Liu, 2011).
Mechanistic Insights
- Detailed structural and mechanistic studies on ACCD have shed light on the rare event of cyclopropane ring opening in enzymatic catalysis. These studies provide valuable information on the biochemical pathways involving cyclopropane-containing substrates, which could inform the development of novel biotechnological processes and therapeutic strategies (Karthikeyan et al., 2004).
Synthetic Applications
- Cyclopropane derivatives have been explored as precursors in the synthesis of various heterocyclic compounds, demonstrating the versatility of cyclopropane-containing compounds in organic synthesis. These synthetic strategies enable the creation of complex molecules with potential pharmacological activities (Selvi & Srinivasan, 2017).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm if swallowed, inhaled, or if it comes into contact with skin . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .
Propiedades
IUPAC Name |
1-pyrimidin-2-ylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c11-7(12)8(2-3-8)6-9-4-1-5-10-6/h1,4-5H,2-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNPYYRVZCQDLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=NC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrimidin-2-yl)cyclopropane-1-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



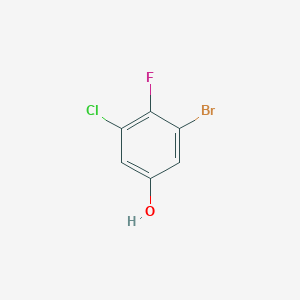
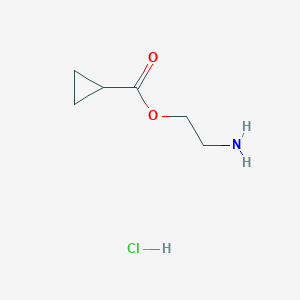
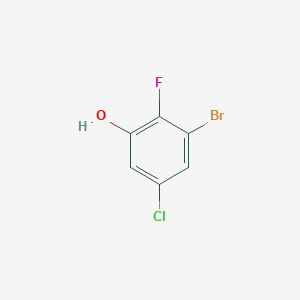
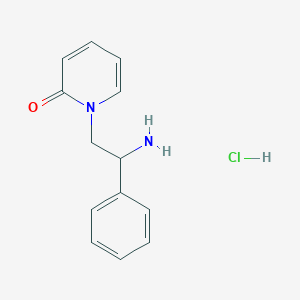
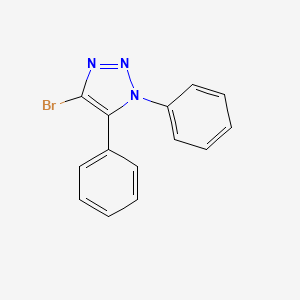
![1-[5-Bromo-3-(trifluoromethyl)-2-pyridyl]-4-methyl-piperazine hydrobromide](/img/structure/B1529033.png)
